
5-(1,3-benzodioxol-5-yl)-N-isobutyl-3-isoxazolecarboxamide
Overview
Description
5-(1,3-benzodioxol-5-yl)-N-isobutyl-3-isoxazolecarboxamide, commonly known as ABX-1431, is a novel compound that has shown promising results in the field of neuroscience research. This compound has been found to have potential therapeutic effects in various neurological disorders, including depression, anxiety, and chronic pain.
Mechanism of Action
ABX-1431 modulates the endocannabinoid system by inhibiting the activity of FAAH, which leads to an increase in the levels of endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that bind to cannabinoid receptors in the brain and peripheral tissues. The endocannabinoid system is involved in the regulation of mood, pain, and anxiety. By modulating the endocannabinoid system, ABX-1431 can have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
ABX-1431 has been found to have several biochemical and physiological effects. In preclinical studies, ABX-1431 has been found to increase the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). ABX-1431 has also been found to reduce the activity of FAAH, which leads to an increase in the levels of endocannabinoids. These effects can have therapeutic effects in various neurological disorders, including depression, anxiety, and chronic pain.
Advantages and Limitations for Lab Experiments
ABX-1431 has several advantages for lab experiments. It is a novel compound that has shown promising results in preclinical studies. ABX-1431 has also been found to have a good safety profile in animal studies. However, there are some limitations to using ABX-1431 in lab experiments. The compound is relatively new, and there is limited information available on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route for ABX-1431.
Future Directions
There are several future directions for research on ABX-1431. One direction is to investigate the therapeutic effects of ABX-1431 in various neurological disorders, including depression, anxiety, and chronic pain. Another direction is to investigate the pharmacokinetics and pharmacodynamics of ABX-1431 in animal and human studies. Further studies are also needed to determine the optimal dosage and administration route for ABX-1431. Additionally, studies are needed to investigate the potential side effects of ABX-1431 and its interactions with other drugs.
Scientific Research Applications
ABX-1431 has shown potential therapeutic effects in various neurological disorders, including depression, anxiety, and chronic pain. In preclinical studies, ABX-1431 has been found to modulate the endocannabinoid system, which is involved in the regulation of mood, pain, and anxiety. ABX-1431 has also been found to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which can have therapeutic effects in various neurological disorders.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9(2)7-16-15(18)11-6-13(21-17-11)10-3-4-12-14(5-10)20-8-19-12/h3-6,9H,7-8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWLANANFVLYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667698 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4877653.png)
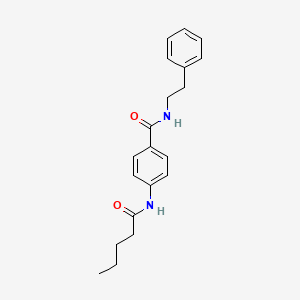
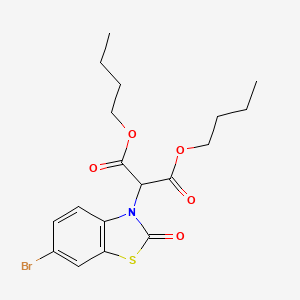
![2-{[4-isobutyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4877668.png)
![1-(5-chloro-2-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B4877675.png)
![(5-bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine](/img/structure/B4877679.png)
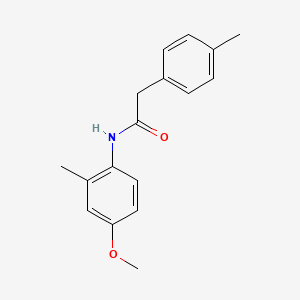
![N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide](/img/structure/B4877699.png)
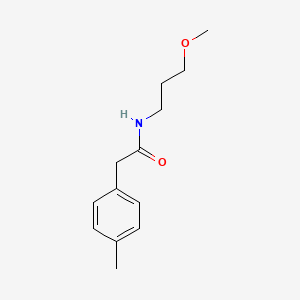
![4-[2-(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B4877726.png)
![N-(5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4877733.png)

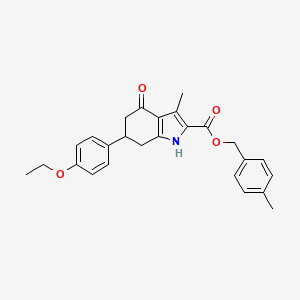
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-nitrophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4877749.png)